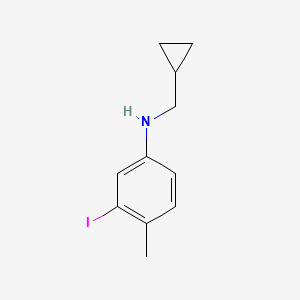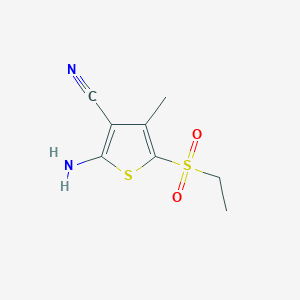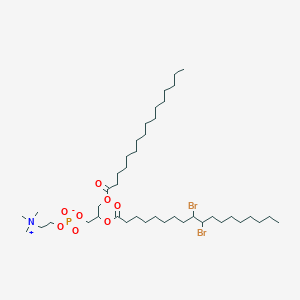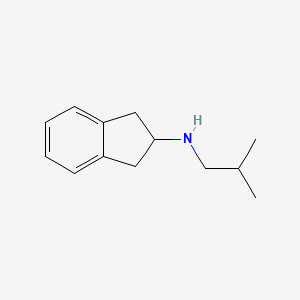
N-(cyclopropylmethyl)-3-iodo-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-3-iodo-4-methylaniline is an organic compound that features a cyclopropylmethyl group, an iodine atom, and a methylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3-iodo-4-methylaniline typically involves the introduction of the cyclopropylmethyl group and the iodine atom onto the aniline ring. One common method is the palladium-catalyzed cross-coupling reaction. For instance, cyclopropylmethyl bromide can be reacted with 3-iodo-4-methylaniline in the presence of a palladium catalyst and a suitable base to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyclopropylmethyl)-3-iodo-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-3-iodo-4-methylaniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Mécanisme D'action
The mechanism of action of N-(cyclopropylmethyl)-3-iodo-4-methylaniline involves its interaction with specific molecular targets. The cyclopropylmethyl group and iodine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(cyclopropylmethyl)-4-iodoaniline: Similar structure but lacks the methyl group on the aniline ring.
N-(cyclopropylmethyl)-3-bromo-4-methylaniline: Similar structure but with a bromine atom instead of iodine.
N-(cyclopropylmethyl)-3-iodo-4-ethyl-aniline: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-(cyclopropylmethyl)-3-iodo-4-methylaniline is unique due to the presence of both the cyclopropylmethyl group and the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H14IN |
|---|---|
Poids moléculaire |
287.14 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-3-iodo-4-methylaniline |
InChI |
InChI=1S/C11H14IN/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3 |
Clé InChI |
DCSUBPSDCUNYFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NCC2CC2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12068050.png)

![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)


![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)
![(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid](/img/structure/B12068124.png)
